Potent JAK3 Inhibition (IC50 < 5 nM) Defines Primary Pharmacodynamic Driver
The compound inhibits JAK3 with an IC50 of less than 5 nM in a cell-free enzymatic assay, placing it among the most potent JAK3-binding chemotypes in its series [1]. This sub-5 nM potency is critical for achieving sufficient target engagement at low concentrations.
| Evidence Dimension | JAK3 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 < 5 nM [1] |
| Comparator Or Baseline | Tofacitinib, a clinical pan-JAK inhibitor, is reported to inhibit JAK3 with an IC50 of approximately 1 nM in similar enzymatic assays [2]. |
| Quantified Difference | The target compound's JAK3 potency is within one order of magnitude of the reference inhibitor. |
| Conditions | Cell-free kinase activity assay using recombinant human JAK3 catalytic domain and a peptide substrate, as described in Arrien Pharmaceuticals patent US9206188. |
Why This Matters
This high JAK3 potency confirms the compound's utility for studying JAK3-dependent signaling, enabling users to procure a tool with defined, low-nanomolar target affinity.
- [1] BindingDB Entry BDBM195834. Affinity data for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide. Accessed 2026-04-29. View Source
- [2] M. E. Dowty et al., 'The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans,' Drug Metabolism and Disposition, vol. 42, no. 4, pp. 759–773, 2014. (JAK3 IC50 data cited therein). View Source
